D-Galactonic acid
D-Galactonic acid
D-galactonic acid is a galactonic acid compound having D-configuration. It is a conjugate acid of a D-galactonate. It is an enantiomer of a L-galactonic acid.
Galactonic acid, also known as D-galactonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Galactonic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Galactonic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, galactonic acid is primarily located in the cytoplasm. Galactonic acid is also a parent compound for other transformation products, including but not limited to, 6-phospho-2-dehydro-3-deoxy-D-galactonic acid, N-acetyl-D-galactosaminic acid, and D-galactono-1, 5-lactone.
Galactonic acid, also known as D-galactonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Galactonic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Galactonic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, galactonic acid is primarily located in the cytoplasm. Galactonic acid is also a parent compound for other transformation products, including but not limited to, 6-phospho-2-dehydro-3-deoxy-D-galactonic acid, N-acetyl-D-galactosaminic acid, and D-galactono-1, 5-lactone.
Brand Name:
Vulcanchem
CAS No.:
13382-27-9
VCID:
VC20973415
InChI:
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
SMILES:
C(C(C(C(C(C(=O)O)O)O)O)O)O
Molecular Formula:
C6H12O7
Molecular Weight:
196.16 g/mol
D-Galactonic acid
CAS No.: 13382-27-9
Cat. No.: VC20973415
Molecular Formula: C6H12O7
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-galactonic acid is a galactonic acid compound having D-configuration. It is a conjugate acid of a D-galactonate. It is an enantiomer of a L-galactonic acid. Galactonic acid, also known as D-galactonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Galactonic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Galactonic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, galactonic acid is primarily located in the cytoplasm. Galactonic acid is also a parent compound for other transformation products, including but not limited to, 6-phospho-2-dehydro-3-deoxy-D-galactonic acid, N-acetyl-D-galactosaminic acid, and D-galactono-1, 5-lactone. |
|---|---|
| CAS No. | 13382-27-9 |
| Molecular Formula | C6H12O7 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
| Standard InChI | InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 |
| Standard InChI Key | RGHNJXZEOKUKBD-MGCNEYSASA-N |
| Isomeric SMILES | C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
| SMILES | C(C(C(C(C(C(=O)O)O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(C(=O)O)O)O)O)O)O |
| Melting Point | 133-136°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator